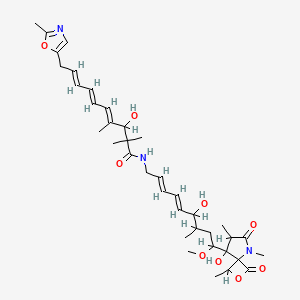

Curromycin B

Description

Properties

CAS No. |

97412-77-6 |

|---|---|

Molecular Formula |

C37H53N3O9 |

Molecular Weight |

683.8 g/mol |

IUPAC Name |

(4E,6E,8E)-3-hydroxy-N-[(2E,4E)-6-hydroxy-9-(8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl)-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(2-methyl-1,3-oxazol-5-yl)deca-4,6,8-trienamide |

InChI |

InChI=1S/C37H53N3O9/c1-23(17-13-10-11-14-18-28-22-39-27(5)49-28)31(42)35(6,7)33(44)38-20-16-12-15-19-29(41)24(2)21-30(47-9)37(46)25(3)32(43)40(8)36(37)26(4)48-34(36)45/h10-17,19,22,24-26,29-31,41-42,46H,18,20-21H2,1-9H3,(H,38,44)/b13-10+,14-11+,16-12+,19-15+,23-17+ |

InChI Key |

AIFNQWJNODEFQR-FHEGIQTASA-N |

Isomeric SMILES |

CC1C(=O)N(C2(C1(C(CC(C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C/C=C/C=C/CC3=CN=C(O3)C)/C)O)O)OC)O)C(OC2=O)C)C |

Canonical SMILES |

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)C)C |

Other CAS No. |

135094-13-2 |

Synonyms |

curromycin B IM 8443T IM8443T triedimycin B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Curromycin B: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Curromycin B, a polyketide-non-ribosomal peptide hybrid antibiotic produced by Streptomyces hygroscopicus. This compound, a member of the oxazolomycin family, has demonstrated significant cytotoxic and antibacterial activities. This document details the experimental protocols for its fermentation and purification, presents its key quantitative data, and explores its putative biosynthetic pathway and mechanism of action, with a focus on its role as a potential downregulator of the GRP78 signaling pathway. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and biological pathways.

Introduction

Streptomyces hygroscopicus is a prolific producer of a wide array of bioactive secondary metabolites, including the immunosuppressant rapamycin and the antibiotic hygromycin.[1][2] In 1985, researchers reported the discovery of a new antibiotic, this compound, from a genetically modified strain of Streptomyces hygroscopicus 358AV2.[3] This discovery was an extension of their work on Curromycin A, a closely related compound also isolated from the same strain.[4][5]

This compound is structurally similar to Curromycin A, with the key difference being the presence of a methyl group instead of a methoxymethylene residue.[3] Both belong to the oxazolomycin class of antibiotics, which are characterized by a unique spiro-β-lactone-γ-lactam core and a terminal oxazole ring.[6][7] These compounds have garnered interest due to their potent biological activities, including antibacterial, antiviral, and cytotoxic effects.[6][7]

This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers interested in its further study and potential therapeutic applications.

Fermentation and Production

This compound is produced by the ethidium bromide-treated strain (EtBr No. 32) of Streptomyces hygroscopicus 358AV2.[3] The production of this compound was optimized by modifying the culture medium, which also influenced the production ratio of Curromycin A and B.[3]

Culture Medium and Conditions

The production of this compound is achieved by cultivating the S. hygroscopicus strain in a specific liquid medium.

Table 1: Production Medium for this compound [3]

| Component | Concentration |

| Glycerin | 2.0% |

| Molasses | 1.0% |

| Casein | 0.5% |

| Polypepton | 0.1% |

| Calcium Carbonate | 0.4% |

| pH | 7.2 |

Notably, glycerin as a carbon source was found to be essential for the production of this compound, while starch did not yield the compound.[3] Fermentation is typically carried out under standard aerobic conditions for Streptomyces cultivation.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining solvent extraction, silica gel chromatography, and high-performance liquid chromatography (HPLC).[3]

Experimental Protocol: Isolation and Purification of this compound

-

Broth Filtration: The fermentation broth (e.g., 43 liters at pH 7.6) is first filtered to separate the mycelia from the culture filtrate containing the dissolved this compound.[3]

-

Solvent Extraction: The filtrate is then subjected to solvent extraction. While the original paper does not specify the solvent, ethyl acetate is a common choice for extracting compounds of this polarity from aqueous solutions.

-

Silica Gel Chromatography: The crude extract obtained after solvent evaporation is purified by silica gel column chromatography. A typical mobile phase for such compounds would be a gradient of chloroform-methanol.[3] The fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are pooled. Curromycin A and B are reported to be indistinguishable by silica gel TLC with a mobile phase of CHCl3-MeOH (95:5), showing an Rf value of 0.20.[3]

-

High-Performance Liquid Chromatography (HPLC): The final separation of this compound from Curromycin A is achieved by reverse-phase HPLC.[3]

Under the specified production and purification conditions, the ratio of this compound to A was approximately 3:1, with an overall yield of about 75 mg of this compound.[3]

Caption: Workflow for the isolation and purification of this compound.

Structural Characterization and Physicochemical Properties

The structure of this compound was determined using elemental analysis and mass spectrometry.[3]

Table 2: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C37H53O9N3 |

| Molecular Weight (M+H)+ | 684 |

| Elemental Analysis (Found) | C, 64.59%; H, 7.61%; O, 23.04%; N, 5.76% |

| Elemental Analysis (Calcd.) | C, 65.01%; H, 7.76%; O, 21.08%; N, 6.15% |

Biological Activity

This compound exhibits both antibacterial and cytotoxic activities, with potencies comparable to Curromycin A.[3]

Table 3: Biological Activity of this compound [3]

| Activity | Target Organism/Cell Line | Value (MIC or IC50) |

| Antibacterial (MIC) | Bacillus subtilis IAM 1026 | 3.9 µg/ml |

| Antibacterial (MIC) | Pseudomonas cepacia M-0527 | 50.0 µg/ml |

| Cytotoxicity (IC50) | Mouse P388 leukemia cells | 0.12 µg/ml |

| Cytotoxicity (IC50) | B16 melanoma cells | 2.5 µg/ml |

Putative Biosynthetic Pathway

While the specific biosynthetic gene cluster for the curromycins in S. hygroscopicus has not been explicitly identified, the structural similarity to oxazolomycin allows for the proposal of a putative biosynthetic pathway.[6] Oxazolomycins are synthesized by a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[3][4][8]

The biosynthesis is thought to involve the following key steps:

-

Polyketide Chain Assembly: A modular Type I PKS assembles the polyketide backbone from simple acyl-CoA precursors.

-

Non-Ribosomal Peptide Synthesis: An NRPS module incorporates an amino acid, which forms the basis of the γ-lactam ring.

-

Oxazole Ring Formation: A dedicated enzyme catalyzes the formation of the oxazole ring.

-

Cyclization and Tailoring: A series of enzymatic reactions lead to the formation of the spiro-β-lactone-γ-lactam core and other structural modifications.

References

- 1. Utilization of the methoxymalonyl-acyl carrier protein biosynthesis locus for cloning the oxazolomycin biosynthetic gene cluster from Streptomyces albus JA3453 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organisation of the biosynthetic gene cluster for rapamycin in Streptomyces hygroscopicus: analysis of genes flanking the polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis Gene Cluster and Oxazole Ring Formation Enzyme for Inthomycins in Streptomyces sp. Strain SYP-A7193 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazolomycin biosynthesis in Streptomyces albus JA3453 featuring an "acyltransferase-less" type I polyketide synthase that incorporates two distinct extender units - PubMed [pubmed.ncbi.nlm.nih.gov]

Curromycin Analogs as GRP78 Downregulators: A Technical Guide

Disclaimer: This technical guide focuses on the mechanism of action of Curromycin A and Neocurromycin A as GRP78 downregulators. As of the latest literature search, there is no publicly available scientific information on Curromycin B acting as a GRP78 downregulator. The information presented herein is based on existing data for its close structural analogs.

Introduction

The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a central regulator of endoplasmic reticulum (ER) homeostasis and a key component of the unfolded protein response (UPR).[1][2] In the tumor microenvironment, which is often characterized by hypoxia, nutrient deprivation, and acidosis, cancer cells upregulate GRP78 to promote survival, proliferation, and resistance to therapy.[3][4] This makes GRP78 a compelling target for anticancer drug development.

Curromycin A and Neocurromycin A are natural products isolated from Streptomyces species that have demonstrated potent biological activities.[5][6][7] Recent studies have identified these compounds as downregulators of GRP78 expression, suggesting a novel mechanism for their anticancer effects. This guide provides a detailed overview of the available data on the mechanism of action, experimental protocols used for their characterization, and the underlying signaling pathways.

Quantitative Data on Bioactivity

The bioactivity of Curromycin A and Neocurromycin A has been quantified in terms of their half-maximal inhibitory concentrations (IC50) for both cytotoxicity and GRP78 downregulation.

| Compound | Cell Line | Assay | IC50 | Source |

| Curromycin A | HT1080 G-L | GRP78 Expression Inhibition | Not specified | [5] |

| Neocurromycin A | MKN45 (human gastric cancer) | Selective Cytotoxicity (in nutrient-deprived medium) | 380 nM | [6] |

| Neocurromycin A | HT1080 G-L | GRP78 Expression Inhibition (in the presence of 2-deoxyglucose) | 1.7 µM | [6] |

Mechanism of Action: GRP78 Downregulation and Induction of Apoptosis

The primary mechanism of action for Curromycin A and Neocurromycin A's anticancer effects is the downregulation of GRP78 expression. GRP78 plays a pro-survival role in cancer cells by binding to and inhibiting the three main ER stress sensors: PERK, IRE1, and ATF6.[1][2] By downregulating GRP78, Curromycin A and Neocurromycin A are hypothesized to disrupt this inhibition, leading to the activation of the UPR. Under prolonged or severe ER stress, the UPR signaling can switch from a pro-survival to a pro-apoptotic response, ultimately leading to cancer cell death.

The following diagram illustrates the proposed signaling pathway:

Experimental Protocols

Detailed experimental protocols for the characterization of Curromycin A and Neocurromycin A are not fully available in the public domain. However, based on the published abstracts, the following standard methodologies are likely to have been employed.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MKN45) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the curromycin analog or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours). For selective cytotoxicity, cells are cultured in a nutrient-deprived medium.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.

GRP78 Expression Analysis

The effect of the curromycin analogs on GRP78 expression is typically assessed at both the mRNA and protein levels.

1. GRP78 Reporter Gene Assay (for screening):

-

Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase) under the control of the GRP78 promoter (e.g., HT1080 G-L) is used.

-

Treatment: Cells are treated with the test compounds in the presence of an ER stress inducer (e.g., 2-deoxyglucose) to stimulate GRP78 promoter activity.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: A decrease in luciferase activity indicates inhibition of GRP78 promoter activity.

2. Western Blotting (for protein level confirmation):

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined (e.g., using a BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for GRP78, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate. A loading control (e.g., β-actin) is used to ensure equal protein loading.

3. Real-Time Quantitative PCR (RT-qPCR) (for mRNA level confirmation):

-

RNA Extraction: Total RNA is extracted from treated and untreated cells.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for GRP78 and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of GRP78 mRNA is calculated using the ΔΔCt method.

The following diagram illustrates a general experimental workflow for identifying and characterizing GRP78 downregulators.

Conclusion and Future Directions

The available evidence strongly suggests that Curromycin A and Neocurromycin A exert their anticancer effects, at least in part, by downregulating the expression of the pro-survival chaperone GRP78. This mechanism of action makes them promising candidates for further preclinical and clinical development, particularly for cancers that are reliant on the UPR for their growth and survival.

Further research is warranted to fully elucidate the precise molecular target and the downstream signaling consequences of GRP78 downregulation by these compounds. The lack of publicly available information on this compound in this context also highlights an area for future investigation. A comprehensive understanding of the structure-activity relationship among the curromycin family of compounds could pave the way for the design of even more potent and selective GRP78 inhibitors for cancer therapy.

References

- 1. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curromycin A as a GRP78 downregulator and a new cyclic dipeptide from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neocurromycin A, a new GRP78 downregulator from Streptomyces sp. RAI364 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive Metabolites from Terrestrial and Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Curromycin B: A Technical Overview of its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial spectrum of Curromycin B, a polyunsaturated alkamide antibiotic. The information is compiled for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential applications of this compound.

Antibacterial Activity of this compound

This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The antibacterial activities of this compound have been reported to be nearly identical to those of Curromycin A. The known Minimum Inhibitory Concentrations (MICs) for this compound, as determined by the paper disc diffusion method, are summarized in the table below.

| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis IAM 1026 | Gram-positive | 3.9 |

| Pseudomonas cepacia M-0527 | Gram-negative | 50.0 |

Note: The available public data on the antibacterial spectrum of this compound is limited. The provided MIC values are based on the initial discovery and characterization of the compound. Further comprehensive studies against a broader range of clinically relevant bacteria are warranted.

Experimental Protocol: Paper Disc Diffusion Assay

The following protocol outlines the standardized paper disc diffusion (Kirby-Bauer) method for determining the antibacterial susceptibility of a compound like this compound.

Materials

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

This compound stock solution of known concentration

-

Bacterial culture in the logarithmic growth phase

-

Sterile saline solution (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator

-

Calipers or ruler

Procedure

-

Inoculum Preparation:

-

Aseptically pick several morphologically similar bacterial colonies from a fresh agar plate.

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plate:

-

Dip a sterile swab into the standardized bacterial suspension.

-

Remove excess inoculum by pressing the swab against the inner wall of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.

-

-

Application of Antibiotic Discs:

-

Aseptically apply sterile paper discs impregnated with known concentrations of this compound onto the surface of the inoculated MHA plate.

-

Ensure the discs are placed firmly to make complete contact with the agar surface.

-

A control disc impregnated with the solvent used to dissolve this compound should also be placed on the plate.

-

-

Incubation:

-

Invert the MHA plates and incubate them at 35-37°C for 16-24 hours.

-

-

Data Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm) using calipers or a ruler.

-

The MIC value is determined by correlating the zone diameter to a standard curve of known concentrations of the antibiotic.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the paper disc diffusion assay for determining the antibacterial activity of this compound.

Mechanism of Action

The precise mechanism of action of this compound has not been extensively reported in publicly available literature. However, this compound is produced by a strain of Streptomyces hygroscopicus. Antibiotics produced by Streptomyces species are known to act through various mechanisms, including:

-

Inhibition of Protein Synthesis: Targeting bacterial ribosomes to disrupt the translation process.

-

Inhibition of Cell Wall Synthesis: Interfering with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Inhibition of Nucleic Acid Synthesis: Disrupting DNA replication or transcription.

-

Disruption of Cell Membrane Function: Acting as ionophores to dissipate the membrane potential.

Given the structural class of this compound (a polyunsaturated alkamide), it is plausible that its mechanism of action could involve disruption of the bacterial cell membrane or interference with key enzymatic processes. Further research is required to elucidate the specific molecular target and mechanism of action of this compound.

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Curromycin B in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Curromycin B, a member of the oxazolomycin family of antibiotics produced by Stre-ptomyces hygroscopicus. This document synthesizes the current understanding of the genetic and enzymatic machinery responsible for the assembly of this complex natural product, offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

Introduction to this compound and the Oxazolomycin Family

This compound belongs to the oxazolomycin class of polyketide-non-ribosomal peptide hybrid antibiotics. These compounds are characterized by a unique spiro-β-lactone-γ-lactam moiety and an oxazole ring.[1][2] The oxazolomycin family, including Curromycin A and B, is produced by various Streptomyces species and exhibits a broad range of biological activities, including antibacterial, antiviral, and antitumor effects.[1][2] Curromycin A and B were initially identified as triedimycin A and B. This guide will focus on the available data and logical inferences regarding the biosynthesis of this compound.

The this compound Biosynthetic Gene Cluster: A Hybrid System

While the complete and fully characterized biosynthetic gene cluster (BGC) specifically for this compound has not been explicitly detailed in published literature, analysis of the closely related oxazolomycin A BGC from Streptomyces albus JA3453 provides a strong predictive model.[1] The biosynthesis of these complex molecules is orchestrated by a sophisticated interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules.

The proposed this compound BGC is a large, multi-gene locus encoding a hybrid PKS/NRPS system.[1][3] This system functions as a molecular assembly line, where each module is responsible for the addition and modification of specific building blocks.

Key Features of the Putative this compound Biosynthetic Gene Cluster:

-

Hybrid PKS/NRPS architecture: The cluster contains genes encoding both PKS and NRPS enzymes, which work in concert to build the carbon and peptide backbone of the molecule.[1][3]

-

"Acyltransferase-less" Type I PKS: A notable feature of the oxazolomycin BGC is the presence of a Type I PKS system that lacks integrated acyltransferase (AT) domains within its modules. Instead, discrete trans-acting AT enzymes are responsible for loading the appropriate extender units onto the acyl carrier protein (ACP) domains of the PKS modules.[1]

-

Genes for precursor biosynthesis: The cluster likely contains genes for the synthesis of unusual precursors, such as the methoxymalonyl-ACP required for the polyketide chain extension.[1]

-

Regulatory and resistance genes: As is common for antibiotic BGCs, the cluster is expected to house regulatory genes that control the expression of the biosynthetic genes and resistance genes to protect the producing organism from the antibiotic's effects.[4]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation and modification, and termination and tailoring.

Initiation

The assembly of this compound is initiated by an NRPS module. This loading module is responsible for the activation and loading of an amino acid, likely glycine, onto the first peptidyl carrier protein (PCP) domain.[1]

Elongation and Modification

Following initiation, the growing molecule is passed to a series of PKS and NRPS modules for chain elongation and modification.

-

Polyketide Chain Extension: The PKS modules iteratively add two-carbon units derived from malonyl-CoA and the unusual extender unit methoxymalonyl-ACP.[1] The use of a trans-AT system allows for the incorporation of these distinct extender units.[1]

-

NRPS-mediated Peptide Bond Formation: NRPS modules are responsible for incorporating additional amino acid residues into the growing chain.

-

Formation of the Oxazole Ring: A key step in the biosynthesis is the formation of the 5-substituted oxazole ring. This is catalyzed by a dedicated enzyme, likely a cyclodehydratase, which acts on a cysteine-derived thioester intermediate.[3]

Termination and Tailoring

The final stages of biosynthesis involve the release of the completed molecule from the PKS/NRPS complex and subsequent tailoring reactions.

-

Chain Termination and Cyclization: The release of the polyketide-peptide chain is coupled with the formation of the characteristic spiro-β-lactone-γ-lactam core.

-

Post-PKS/NRPS Modifications: Tailoring enzymes, such as oxidoreductases and methyltransferases, may further modify the molecule to yield the final this compound structure. The difference between Curromycin A and B lies in the triene side chain, suggesting the action of specific tailoring enzymes that determine the final configuration of the double bonds.

Below is a DOT language representation of the proposed biosynthetic logic for this compound.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically on the biosynthesis of this compound, such as enzyme kinetics, precursor flux, or fermentation yields under various conditions. Research in this area would be highly valuable for optimizing production and for metabolic engineering efforts.

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not yet published. However, standard methodologies for the investigation of Streptomyces secondary metabolite biosynthesis are applicable.

General Culture and Fermentation Protocol for Streptomyces hygroscopicus

This protocol is a general guideline and may require optimization for maximal this compound production.

Materials:

-

Streptomyces hygroscopicus strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a seed flask containing the seed medium with a spore suspension or a vegetative mycelial fragment of S. hygroscopicus.

-

Incubate the seed culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C with shaking for 7-10 days.

-

Monitor the culture for growth (mycelial dry weight) and this compound production (e.g., by HPLC analysis of the culture extract).

Extraction and Analysis of this compound

Materials:

-

Fermentation broth

-

Organic solvent (e.g., ethyl acetate)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass spectrometer (MS)

Procedure:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the supernatant and/or the mycelium with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Redissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC-MS to detect and quantify this compound.

Genetic Manipulation of Streptomyces hygroscopicus

Standard molecular biology techniques for Streptomyces can be employed to investigate the this compound biosynthetic gene cluster.

-

Gene Knockout: To confirm the function of a specific gene in the biosynthetic pathway, targeted gene replacement can be performed using homologous recombination.

-

Heterologous Expression: The entire biosynthetic gene cluster can be cloned and expressed in a heterologous Streptomyces host to confirm its role in this compound production and to facilitate genetic engineering.

Below is a DOT language representation of a general experimental workflow for studying the this compound biosynthesis.

Caption: General experimental workflow for this compound biosynthesis studies.

Future Directions

The study of this compound biosynthesis presents several exciting avenues for future research. The complete sequencing and annotation of the this compound biosynthetic gene cluster in S. hygroscopicus is a critical next step. Elucidating the precise functions of the individual enzymes, particularly the tailoring enzymes that differentiate this compound from other oxazolomycins, will provide valuable tools for synthetic biology and the engineered biosynthesis of novel analogs with improved therapeutic properties. Furthermore, a detailed understanding of the regulatory networks governing the expression of the this compound BGC will be essential for developing high-yield production strains.

References

- 1. Oxazolomycin Biosynthesis in Streptomyces albus JA3453 Featuring an “Acyltransferase-less” Type I Polyketide Synthase That Incorporates Two Distinct Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of oxazolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis Gene Cluster and Oxazole Ring Formation Enzyme for Inthomycins in Streptomyces sp. Strain SYP-A7193 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular cloning and characterization of the gene conferring curromycin resistance on a curromycin non-producing mutant derived from Streptomyces hygroscopicus 358AV2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Properties of Curromycin B: A Technical Examination

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the in vitro anticancer properties of Curromycin B. Extensive literature searches have revealed a significant lack of publicly available data specifically detailing the anticancer effects of this compound. However, research on its close structural analog, Curromycin A, has demonstrated potent cytotoxic activity against cancer cell lines. This document summarizes the available data on Curromycin A to provide a contextual understanding and a potential predictive framework for the bioactivity of this compound.

Overview of Curromycins

Curromycin A and B are structurally related polyketide natural products isolated from a genetically modified strain of Streptomyces hygroscopicus. While both compounds have been studied for their biological activities, including inhibitory effects on human immunodeficiency virus (HIV) replication, the anticancer research has predominantly focused on Curromycin A.[1]

Quantitative Anticancer Data for Curromycin A

The following table summarizes the reported in vitro cytotoxic activities of Curromycin A against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Murine Leukemia | 84 | Thesis Abstract |

| MKN45 | Human Gastric Carcinoma | 8.2 | Thesis Abstract |

Experimental Protocols (Inferred for Curromycin A)

While the specific experimental details for the above IC50 values are not fully available in the public domain, a standard cytotoxicity assay protocol can be inferred.

Cell Culture and Maintenance

Cancer cell lines (e.g., P388, MKN45) would be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Curromycin A is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mechanism of Action of Curromycin A: GRP78 Downregulation

Research has identified Curromycin A as a downregulator of Glucose-Regulated Protein 78 (GRP78).[2] GRP78 is a molecular chaperone in the endoplasmic reticulum that plays a crucial role in protein folding and quality control. In cancer cells, GRP78 is often overexpressed and contributes to tumor cell survival, proliferation, and drug resistance.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for Curromycin A, leading to apoptosis through the downregulation of GRP78.

Caption: Proposed mechanism of Curromycin A-induced apoptosis via GRP78 downregulation.

Experimental Workflow for Mechanism of Action Studies

The workflow to elucidate the mechanism of action of Curromycin A would typically involve the following steps:

Caption: Workflow for investigating the mechanism of action of Curromycin A.

Conclusion and Future Directions

While there is a clear gap in the literature regarding the in vitro anticancer properties of this compound, the potent activity of its structural analog, Curromycin A, suggests that this compound may also possess significant cytotoxic effects against cancer cells. The downregulation of GRP78 by Curromycin A presents a compelling mechanism of action that warrants further investigation for both compounds.

Future research should focus on:

-

Direct evaluation of this compound: Conducting comprehensive in vitro cytotoxicity screening of this compound against a panel of human cancer cell lines.

-

Mechanism of action studies for this compound: Investigating whether this compound also acts as a GRP78 downregulator and elucidating the downstream signaling pathways.

-

Comparative studies: Performing head-to-head comparisons of the anticancer potency and mechanisms of Curromycin A and B.

This technical guide highlights the need for further research into the therapeutic potential of this compound as an anticancer agent. The information presented on Curromycin A serves as a valuable starting point for these future investigations.

References

The Quest for Novel Therapeutics: An In-depth Technical Guide to the Discovery of Polyunsaturated Alkamides like Curromycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of polyunsaturated alkamides, a class of natural products with significant therapeutic potential, using Curromycin B as a central case study. This document provides a comprehensive overview of the isolation, structure elucidation, and biological evaluation of these complex molecules, with a focus on the experimental methodologies and quantitative data essential for drug discovery and development.

Introduction to Polyunsaturated Alkamides and this compound

Polyunsaturated alkamides are a diverse group of bioactive lipids characterized by a long-chain, unsaturated fatty acid amide backbone. These natural products are biosynthesized by a wide range of organisms, including plants and bacteria, and exhibit a remarkable array of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic properties.

This compound, a member of the oxazolomycin family of polyunsaturated alkamides, is a secondary metabolite produced by actinomycete bacteria of the genus Streptomyces. Structurally, it shares a common scaffold with its more studied counterpart, Curromycin A, featuring a complex polyketide chain. The intricate architecture of these molecules has made them challenging targets for total synthesis and has spurred interest in their natural product discovery and biosynthetic pathways.

Biological Activity of this compound and Related Polyunsaturated Alkamides

While specific quantitative bioactivity data for this compound is limited in publicly accessible literature, the biological activities of the closely related oxazolomycin family provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

The oxazolomycin family, including compounds structurally similar to this compound, has demonstrated notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxazolomycins Against Various Bacterial Strains [1]

| Bacterial Strain | Oxazolomycin A (µg/mL) | Oxazolomycin B (µg/mL) | Oxazolomycin C (µg/mL) |

| Agrobacterium rhizogenes IFO 13257 | 25.0 | - | - |

| Agrobacterium tumefaciens EHA 101 | 6.3 | - | - |

| Agrobacterium tumefaciens IFO 13263 | 3.1 | - | - |

| Bacillus subtilis | - | - | - |

| Escherichia coli | - | - | - |

| Pseudomonas putida IFO 3738 | - | - | - |

| Rhizobium loti IFO 13336 | - | - | - |

Note: Data for specific strains for Oxazolomycin B and C were not provided in the reference.

Cytotoxic Activity

Several members of the oxazolomycin family have exhibited significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxic Activity (IC50) of Oxazolomycins Against Human Cancer Cell Lines [2][3]

| Cell Line | Compound | IC50 (µM) |

| Human Leukemia HL60 | Oxazolomycin A | - |

| Human Leukemia HL60 | Oxazolomycin A2 | - |

| Human Leukemia HL60 | Bisoxazolomycin | - |

| SMMC7721 (Human Hepatocellular Carcinoma) | Oxazolomycin D | >100 |

| SMMC7721 (Human Hepatocellular Carcinoma) | Oxazolomycin E | 89.5 ± 6.6 |

| SMMC7721 (Human Hepatocellular Carcinoma) | Oxazolomycin A | 10.6 ± 1.7 |

| SMMC7721 (Human Hepatocellular Carcinoma) | Neooxazolomycin | 19.3 ± 2.5 |

| A549 (Human Lung Carcinoma) | Oxazolomycin D | >100 |

| A549 (Human Lung Carcinoma) | Oxazolomycin E | >100 |

| A549 (Human Lung Carcinoma) | Oxazolomycin A | 25.4 ± 3.1 |

| A549 (Human Lung Carcinoma) | Neooxazolomycin | 45.2 ± 4.3 |

| MCF-7 (Human Breast Adenocarcinoma) | Oxazolomycin D | >100 |

| MCF-7 (Human Breast Adenocarcinoma) | Oxazolomycin E | >100 |

| MCF-7 (Human Breast Adenocarcinoma) | Oxazolomycin A | 15.8 ± 2.4 |

| MCF-7 (Human Breast Adenocarcinoma) | Neooxazolomycin | 33.7 ± 3.8 |

| HeLa (Human Cervical Cancer) | Oxazolomycin D | >100 |

| HeLa (Human Cervical Cancer) | Oxazolomycin E | >100 |

| HeLa (Human Cervical Cancer) | Oxazolomycin A | 12.3 ± 1.9 |

| HeLa (Human Cervical Cancer) | Neooxazolomycin | 28.6 ± 3.5 |

Note: Specific IC50 values for Oxazolomycin A, A2, and Bisoxazolomycin against HL60 were not provided in the graphical representation of the source.

Antiviral Activity

Notably, both Curromycin A and this compound have been reported to exhibit an inhibitory effect on the replication of the Human Immunodeficiency Virus (HIV). This finding highlights a distinct and significant area of therapeutic potential for these polyunsaturated alkamides.

Experimental Protocols

The discovery and characterization of novel polyunsaturated alkamides like this compound involve a multi-step process encompassing isolation of the producing microorganism, fermentation and extraction of the target compound, and its subsequent purification and structural elucidation.

Isolation and Cultivation of Producing Microorganism (Streptomyces sp.)

-

Soil Sample Collection : Collect soil samples from diverse ecological niches.

-

Serial Dilution and Plating : Prepare serial dilutions of the soil samples in sterile saline. Plate the dilutions onto agar media selective for Streptomyces, such as Starch Casein Agar or ISP2 Agar.

-

Incubation : Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection and Purification : Select colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often pigmented). Purify the selected colonies by repeated streaking on fresh agar plates.

-

Liquid Culture : Inoculate a pure colony into a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate on a rotary shaker at 28-30°C to generate a seed culture.

Fermentation and Extraction

-

Large-Scale Fermentation : Inoculate a production medium with the seed culture. Production media are often optimized to enhance the yield of the desired secondary metabolite.

-

Incubation : Incubate the production culture under controlled conditions (temperature, aeration, agitation) for an extended period (typically 7-21 days).

-

Harvesting : Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extraction : Extract the secondary metabolites from both the mycelium and the broth. The mycelium is typically extracted with an organic solvent like methanol or acetone. The broth is often extracted with a water-immiscible solvent such as ethyl acetate or butanol.

Purification and Structure Elucidation

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Column Chromatography : Using silica gel, alumina, or size-exclusion resins.

-

High-Performance Liquid Chromatography (HPLC) : Often using reversed-phase (e.g., C18) columns with gradient elution.

-

-

Structure Elucidation : The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and molecular formula. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure, including stereochemistry.

-

Bioactivity Assays

-

Minimum Inhibitory Concentration (MIC) Assay :

-

Broth Microdilution Method : Prepare a two-fold serial dilution of the purified compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Cytotoxicity (IC50) Assay :

-

Cell Culture : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of the purified compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assay : Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Data Analysis : Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizing the Discovery Process and Biosynthetic Pathway

General Workflow for Natural Product Discovery

Caption: A generalized workflow for the discovery of natural products.

Proposed Biosynthetic Pathway of Polyunsaturated Alkamides

The biosynthesis of the polyunsaturated acyl chain of alkamides is believed to be mediated by a Type I Polyketide Synthase (PKS) pathway. This multi-enzyme complex iteratively adds two-carbon units from malonyl-CoA to a growing chain.

Caption: A simplified model of the Polyketide Synthase (PKS) pathway for alkamide biosynthesis.

Logical Relationship in Bioactivity Assessment

Caption: Logical flow for the assessment of the biological activity of a natural product.

Conclusion and Future Directions

The discovery of polyunsaturated alkamides like this compound from natural sources, particularly Streptomyces, continues to be a promising avenue for the identification of novel therapeutic leads. The potent and diverse biological activities of this class of compounds, including antimicrobial, cytotoxic, and antiviral effects, underscore their potential for addressing significant unmet medical needs.

Future research in this area should focus on:

-

Genome Mining and Synthetic Biology : Leveraging genomic data to identify and engineer biosynthetic gene clusters for the production of novel alkamide analogs.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

-

Medicinal Chemistry Efforts : Synthesizing and optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

By integrating modern techniques in natural product discovery with a deep understanding of the underlying biology and chemistry, the full therapeutic potential of polyunsaturated alkamides can be realized.

References

Methodological & Application

Application Notes and Protocols for Curromycin B Cytotoxicity Assay in P388 Murine Leukemia Cells

These application notes provide a detailed protocol for assessing the cytotoxic effects of Curromycin B on the P388 murine leukemia cell line. The described methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for evaluating cell viability.

Introduction

The P388 cell line, derived from a lymphoid neoplasm in a DBA/2 mouse, is a staple in oncological research, particularly for screening potential anti-cancer compounds.[1][2] These suspension cells are known for their rapid proliferation and high sensitivity to chemotherapeutic agents, making them a suitable model for evaluating the efficacy of novel cancer treatments.[1][2] this compound, a member of the curromycin family of antibiotics, has been investigated for its potential antitumor properties. This document outlines the procedures for culturing P388 cells, preparing this compound for treatment, and executing a cytotoxicity assay to determine its dose-dependent effects on cell viability.

Data Presentation

The primary endpoint of this cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of P388 cell growth. The results of a typical experiment would be summarized as follows:

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |

| This compound | P388 | 48 | To be determined |

| Doxorubicin (Control) | P388 | 48 | e.g., 0.1 µM |

A dose-response curve should also be generated, plotting the percentage of cell viability against the concentration of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments.

3.1. P388 Cell Culture

P388 cells are grown in suspension.

-

Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing:

-

Determine cell density using a hemocytometer and trypan blue exclusion for viability.

-

Dilute the cell suspension to a density of 2-5 x 10^5 viable cells/mL in fresh, pre-warmed culture medium.

-

Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.

-

3.2. This compound Preparation

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations for the assay. It is advisable to test a wide range of concentrations in the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50 value.

-

Ensure the final concentration of DMSO in the wells does not exceed a level that affects cell viability (typically ≤ 0.5%).

3.3. MTT Cytotoxicity Assay

-

Cell Seeding:

-

Count the P388 cells and adjust the cell suspension to a density of 5 x 10^4 cells/mL in the complete culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

-

Include wells with medium only for blank measurements.

-

-

Compound Treatment:

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a positive control (a known cytotoxic agent like Doxorubicin).

-

Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to mix and ensure all formazan crystals are dissolved.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

3.4. Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

4.1. Experimental Workflow

Caption: Workflow for this compound cytotoxicity assay in P388 cells.

4.2. Postulated Signaling Pathway of Curromycin

While the specific signaling pathway for this compound in P388 cells is not fully elucidated, related compounds like Curromycin A have been shown to down-regulate the molecular chaperone GRP78.[3] GRP78 plays a crucial role in the unfolded protein response (UPR), which is often upregulated in cancer cells to cope with cellular stress. Inhibition of GRP78 can lead to an accumulation of unfolded proteins, triggering apoptosis.

Caption: Postulated mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Determining the Antibacterial Activity of Curromycin B using the Disk Diffusion Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used method to determine the susceptibility of bacteria to antibiotics and other antimicrobial agents.[1][2][3] This method is based on the principle of diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium.[4][5][6] If the test compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk after incubation.[4][7] The size of this zone correlates with the susceptibility of the microorganism to the antimicrobial agent.[8] These application notes provide a detailed protocol for assessing the antibacterial activity of Curromycin B using the disk diffusion method, a technique particularly useful for screening new compounds.[3][5]

Data Presentation

The results of the disk diffusion assay are typically recorded as the diameter of the zone of inhibition in millimeters (mm). This data can be effectively summarized in a table for clear comparison.

Table 1: Antibacterial Activity of this compound against Various Bacterial Strains

| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Gentamicin, 10 µ g/disk ) Zone of Inhibition (mm) | Negative Control (Solvent) Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25923 | 10 | 18 | 25 | 0 |

| 20 | 22 | 25 | 0 | |

| 30 | 26 | 25 | 0 | |

| Escherichia coli ATCC 25922 | 10 | 12 | 22 | 0 |

| 20 | 15 | 22 | 0 | |

| 30 | 18 | 22 | 0 | |

| Pseudomonas aeruginosa ATCC 27853 | 10 | 0 | 18 | 0 |

| 20 | 0 | 18 | 0 | |

| 30 | 0 | 18 | 0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

This section outlines the detailed methodology for performing the disk diffusion assay to evaluate the antibacterial activity of this compound. The protocol is based on established standards to ensure reproducibility.[2][9]

Materials and Reagents

-

This compound

-

Sterile paper disks (6 mm in diameter)[10]

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Positive control antibiotic disks (e.g., Gentamicin, 10 µg)[11]

-

Negative control (solvent used to dissolve this compound)

-

Sterile saline solution (0.85% NaCl)[12]

-

Sterile cotton swabs[2]

-

Incubator (35 ± 2°C)[9]

-

Calipers or a ruler for measuring zones of inhibition[2][14]

-

Sterile forceps[2]

-

Micropipettes and sterile tips

-

Laminar flow hood or a clean, disinfected workspace

Experimental Workflow Diagram

Caption: Experimental workflow for the disk diffusion assay.

Step-by-Step Protocol

1. Preparation of this compound Disks

-

Dissolve this compound in a suitable solvent to achieve the desired concentrations.

-

Aseptically apply a known volume (e.g., 10-20 µL) of each this compound solution onto sterile paper disks to achieve the desired final amount per disk (e.g., 10, 20, 30 µ g/disk ).[15]

-

Allow the solvent to evaporate completely in a sterile environment.

-

Prepare negative control disks by applying only the solvent to sterile paper disks.

2. Preparation of Bacterial Inoculum

-

From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.[9]

-

Suspend the colonies in sterile saline solution.[13]

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[13][16] This corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL.[13] This step is crucial for obtaining a confluent lawn of bacterial growth.[9]

3. Inoculation of Agar Plates

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[9][17]

-

Remove excess fluid by pressing the swab against the inside of the tube.[13][16]

-

Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate to ensure a uniform lawn of growth.[5][9] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[5][9]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]

4. Placement of Disks

-

Using sterile forceps, place the prepared this compound disks, the positive control disk (e.g., Gentamicin), and the negative control disk onto the inoculated agar surface.[2][6]

-

Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[9]

-

Gently press each disk to ensure complete contact with the agar surface.[2] Once a disk is in contact with the agar, do not move it, as diffusion begins immediately.[6]

5. Incubation

-

Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[9] Incubation should begin within 15 minutes of disk placement.[9]

6. Measurement and Interpretation of Results

-

After incubation, observe the plates for a confluent lawn of growth and clear zones of inhibition around the disks.[9]

-

Measure the diameter of the zone of complete inhibition for each disk to the nearest millimeter (mm), including the diameter of the disk itself.[9][14]

-

A larger zone of inhibition indicates greater antibacterial activity.[7][8]

-

The results are typically interpreted by comparing the zone diameters to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI).[1][18] For a new compound like this compound, where breakpoints are not established, the results should be compared with the positive and negative controls to determine its relative efficacy. The results can be categorized as susceptible, intermediate, or resistant based on the zone size.[2][19]

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. microbenotes.com [microbenotes.com]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 6. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 7. microchemlab.com [microchemlab.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Assessment of antimicrobial activity [protocols.io]

- 13. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. asm.org [asm.org]

- 17. m.youtube.com [m.youtube.com]

- 18. academic.oup.com [academic.oup.com]

- 19. youtube.com [youtube.com]

Application Notes and Protocols: In Vitro Cell-Based Assays for Evaluating Curromycin B Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curromycin B is a novel polyketide antibiotic isolated from Streptomyces species. While research on its specific biological activities is ongoing, its structural similarity to Curromycin A, a known downregulator of Glucose-Regulated Protein 78 (GRP78), suggests a potential mechanism of action in cancer therapy. GRP78, a key chaperone protein in the endoplasmic reticulum, is overexpressed in many cancer types and plays a crucial role in tumor cell survival, proliferation, and drug resistance. Therefore, it is hypothesized that this compound may exert its anti-cancer effects by targeting the GRP78 signaling pathway.

These application notes provide a comprehensive guide to a panel of in vitro cell-based assays designed to evaluate the efficacy of this compound. The protocols detailed below will enable researchers to assess its cytotoxic and cytostatic effects, its ability to induce apoptosis, and its impact on cell cycle progression in cancer cell lines. Furthermore, a proposed signaling pathway and experimental workflows are visualized to provide a clear conceptual framework for these investigations.

Disclaimer: The proposed mechanism of action for this compound is based on its analogy to Curromycin A. The experimental data presented in the tables are hypothetical and for illustrative purposes only. Researchers should generate their own data to validate these findings.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 8.5 ± 0.9 |

| A549 | Lung Cancer | 22.5 ± 2.5 | 12.1 ± 1.3 |

| HeLa | Cervical Cancer | 18.9 ± 2.1 | 10.3 ± 1.1 |

| PC-3 | Prostate Cancer | 28.1 ± 3.2 | 15.7 ± 1.9 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)

| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 |

| 5 | 15.8 ± 1.7 | 4.2 ± 0.6 |

| 10 | 35.1 ± 3.9 | 12.8 ± 1.5 |

| 20 | 58.6 ± 6.2 | 25.4 ± 2.8 |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48h)

| This compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 4.8 | 25.1 ± 2.2 | 19.7 ± 1.9 |

| 5 | 68.9 ± 5.9 | 15.3 ± 1.7 | 15.8 ± 1.6 |

| 10 | 75.4 ± 6.5 | 10.2 ± 1.1 | 14.4 ± 1.5 |

| 20 | 82.1 ± 7.1 | 5.7 ± 0.8 | 12.2 ± 1.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).[1][2][3][4][5]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[6][7]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression by analyzing DNA content.[8][9][10][11]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium

-

This compound

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Mandatory Visualizations

Caption: Proposed GRP78 signaling pathway targeted by this compound.

Caption: General experimental workflow for evaluating this compound efficacy.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. static.igem.wiki [static.igem.wiki]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. corefacilities.iss.it [corefacilities.iss.it]

Application Note: Quantitative Analysis of Curromycin B Using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Curromycin B in research and quality control settings using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is an antibiotic with the molecular formula C37H53N3O9.[1][2][3] Accurate and reliable quantitative analysis is crucial for drug discovery, development, and manufacturing processes, including fermentation monitoring, purification, and final product quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of antibiotics in various samples.[4] This application note details a robust RP-HPLC method for the separation and quantification of this compound. The method is based on published data regarding the physicochemical properties of this compound, including its characteristic UV absorbance maxima at 228 nm and 275 nm.[1]

Experimental Protocols

Instrumentation and Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

Analytical balance (4-5 decimal places).

-

pH meter.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.22 µm, PTFE or nylon).

-

Ultrasonic bath.

-

Vortex mixer.

Reagents and Materials

-

This compound reference standard (purity ≥95%).

-

Acetonitrile (ACN), HPLC grade.

-

Tetrahydrofuran (THF), HPLC grade.

-

Water, HPLC grade or Milli-Q.

-

Methanol (MeOH), HPLC grade.

-

Formic acid, analytical grade.

-

Hypersil BDS C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound. A key starting point for this method was the reported separation of this compound from Curromycin A using a THF/Water mobile phase.[1] The conditions below are adapted for modern analytical C18 columns.

| Parameter | Condition |

| Column | Hypersil BDS C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-17 min: 80% B, 17-18 min: 80-40% B, 18-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm (Primary), 228 nm (Secondary)[1] |

| Run Time | 25 minutes |

Preparation of Solutions

Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in Methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Make up to the mark with Methanol and mix thoroughly.

-

Store the stock solution at 2-8°C, protected from light.

Working Standard Solutions (1-100 µg/mL):

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, 40% Acetonitrile in Water).

-

For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the mobile phase.

Sample Preparation (from Fermentation Broth)

This protocol provides a general guideline for extracting this compound from a fermentation broth.[5][6]

-

Transfer 1 mL of the fermentation broth to a 15 mL centrifuge tube.

-

Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the analyte.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of the mobile phase (initial conditions).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Data Presentation and System Suitability

Method performance should be evaluated based on system suitability tests, linearity, precision, and accuracy. The tables below present example data for a typical method validation.

Table 1: System Suitability Test (SST) Results Based on 6 replicate injections of a 50 µg/mL standard.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 8500 |

| % RSD of Peak Area | ≤ 2.0% | 0.85% |

| % RSD of Retention Time | ≤ 1.0% | 0.21% |

Table 2: Linearity and Range

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1.0 | 18,540 |

| 5.0 | 92,150 |

| 10.0 | 186,300 |

| 25.0 | 465,500 |

| 50.0 | 930,100 |

| 100.0 | 1,855,200 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision and Accuracy

| Spiked Conc. (µg/mL) | Precision (%RSD, n=6) | Accuracy (Mean Recovery %) |

| 5.0 (Low QC) | 1.8 | 98.5% |

| 25.0 (Mid QC) | 1.1 | 101.2% |

| 75.0 (High QC) | 0.9 | 99.3% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample and standard preparation to final data analysis.

Caption: Workflow for this compound analysis.

Conclusion

The HPLC method described provides a reliable and robust protocol for the quantitative determination of this compound. The use of a standard C18 column and a gradient elution with UV detection at 275 nm allows for excellent separation and sensitivity. This application note serves as a comprehensive guide for researchers in academic and industrial laboratories, enabling accurate analysis for process monitoring and quality assessment of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cas 97412-77-6,this compound | lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid analysis of antibiotic-containing mixtures from fermentation broths by using liquid chromatography-electrospray ionization-mass spectrometry and matrix-assisted laser desorption ionization-time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Design of Experiments for Testing Curromycin B in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective combination therapies is a cornerstone of modern drug development, offering the potential for synergistic efficacy, reduced toxicity, and the mitigation of drug resistance. Curromycin B, also known as Triedimycin B, is a compound with the molecular formula C37H53N3O9. While its existence is chemically documented, publicly available information on its specific mechanism of action and biological effects is limited. These application notes provide a comprehensive framework of established experimental designs and protocols for systematically evaluating the potential of this compound in combination with other therapeutic agents.

The following sections detail the methodologies for assessing drug interactions, from initial synergy screening to the in-depth analysis of cellular responses. These protocols are designed to be adaptable based on the specific therapeutic context and the nature of the combination partner.

I. In Vitro Synergy Testing

The initial step in evaluating a combination therapy is to determine the nature of the interaction between the two drugs. The primary methodologies for this are the checkerboard assay, isobologram analysis, and the calculation of the Combination Index (CI).

A. Protocol: Checkerboard Assay for Synergy Assessment

The checkerboard assay is a systematic method to test a wide range of concentration combinations of two drugs to determine their combined effect on cell viability.[1][2]

Materials:

-

This compound

-

Combination drug of interest

-

Appropriate cancer cell line(s)

-

96-well microplates

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®)

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-